molecular formula C23H36N2O3 B2958994 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one CAS No. 1705339-95-2

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one

Cat. No. B2958994
M. Wt: 388.552
InChI Key: BJIONRHHHOLZDP-UHFFFAOYSA-N
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Description

Compounds of this nature typically belong to the class of organic compounds known as bipiperidines. These are organic compounds containing two piperidine moieties .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the piperidine rings, the introduction of the methoxy and propoxy groups, and the formation of the propanone group . The exact synthesis would depend on the specific reactions used.


Molecular Structure Analysis

The molecular structure of such a compound would be quite complex, with the two piperidine rings providing a rigid, three-dimensional structure. The methoxy and propoxy groups would likely add to this complexity .


Chemical Reactions Analysis

The chemical reactions that such a compound could undergo would depend on the specific functional groups present in the molecule. For example, the methoxy and propoxy groups might be susceptible to reactions with strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the methoxy and propoxy groups might make the compound more hydrophobic .

Scientific Research Applications

Synthesis and Radiolabeling

The synthesis of radiolabeled compounds is crucial for understanding biochemical pathways and the pharmacokinetics of drugs. For instance, the synthesis of the 3-[14C]-isotopomer of a compound structurally similar to the queried chemical, intended for use as a 5HT1A antagonist, demonstrates the intricate steps involved in incorporating a radiolabel for tracing within biological systems (Czeskis, 1998).

Protecting Groups in Organic Synthesis

The development of novel protecting groups is pivotal in the synthesis of complex molecules. Research into compounds like "1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one" often involves protecting group strategies to safeguard reactive sites during multi-step syntheses. For example, the use of specific acetal groups as protecting entities for hydroxy functions in rapid oligonucleotide synthesis demonstrates the importance of tailored synthetic approaches for sensitive functional groups (Reese, Serafinowska, & Zappia, 1986).

Photopolymerization Initiators

Derivatives of the queried compound may find applications in photopolymerization, acting as photoinitiators. The exploration of alkoxyamine compounds bearing chromophore groups for nitroxide-mediated photopolymerization underscores the role of such compounds in developing new materials with desired properties (Guillaneuf et al., 2010).

Ligand Synthesis for Metal Complexes

The synthesis of dinuclear complexes with bridging ligands that incorporate 2,2′-bipyridyl and dioxolene binding sites illustrates the potential of structurally complex ligands derived from the queried compound or its analogs in coordination chemistry. Such studies pave the way for understanding the electrochemical and electronic spectroscopic properties of metal-ligand interactions, with implications for catalysis and materials science (Shukla et al., 1999).

Safety And Hazards

The safety and hazards associated with such a compound would depend on its specific structure and properties. For example, if it is a drug, it could have side effects or toxicities that would need to be evaluated .

Future Directions

The future directions for research on such a compound would likely depend on its intended use. For example, if it is a potential drug, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-3-18-28-22-7-4-19(5-8-22)6-9-23(26)25-14-10-20(11-15-25)24-16-12-21(27-2)13-17-24/h4-5,7-8,20-21H,3,6,9-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIONRHHHOLZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one

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